molecular formula C4H4BrClN4 B1442700 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine CAS No. 850421-08-8

1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine

Cat. No. B1442700
M. Wt: 223.46 g/mol
InChI Key: LDSVTELDHUQWGO-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine, also known as 5-Bromo-3-chloro-2-hydrazinopyrazine, is a compound with the molecular formula C4H4BrClN4 . It has a molecular weight of 223.46 .


Molecular Structure Analysis

The molecular structure of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromine atom, a chlorine atom, and a hydrazine group.


Physical And Chemical Properties Analysis

1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.

Safety And Hazards

1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine is identified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

(5-bromo-3-chloropyrazin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClN4/c5-2-1-8-4(10-7)3(6)9-2/h1H,7H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSVTELDHUQWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)NN)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729279
Record name 5-Bromo-3-chloro-2-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine

CAS RN

850421-08-8
Record name 5-Bromo-3-chloro-2-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
O=C(NNc1ncc(Br)nc1Cl)C(F)(F)F
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Synthesis routes and methods II

Procedure details

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O=C(NNc1ncc(Br)nc1Cl)C(F)(F)F
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Synthesis routes and methods III

Procedure details

A 250 mL round bottom flask was charged with N′-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide (2.97 g, 9.4 mmol), concentrated HCl (6 mL) and ethanol (60 mL). The resulting mixture was heated at 80° C. for 4 h. The reaction mixture was then allowed to cool to room temperature and neutralized with Na2CO3. It was then diluted with water and extracted with EtOAc (50 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was further purified by flash column chromatography on silica gel with 20% EtOAc in petroleum ether, to afford 1.24 g (59%) of the product as a yellow solid.
Name
N′-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide
Quantity
2.97 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
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reactant
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60 mL
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reactant
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Yield
59%

Synthesis routes and methods IV

Procedure details

N′-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide G-1 (1.59 g; 4.97 mmol) is dissolved in 30 ml EtOH and treated with 3 ml conc. HCl. It is stirred for 2 hours at 100° C. The reaction mixture is cooled down, diluted with water and then the pH adjusted to 8 with saturated NaHCO3 solution. The water phase is extracted with EtOAc, the organic layer dried over MgSO4 and evaporated to dryness.
Name
N′-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
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3 mL
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Synthesis routes and methods V

Procedure details

To a solution of 512 mg of the product of Step B in EtOH (8.0 mL) was added concentrated HCl (1.0 mL) and the mixture was heated at reflux. After four h, the reaction was concentrated to dryness and the residue was dissolved in water and the pH adjusted to 8 with sat. sodium bicarbonate solution. The mixture was extracted with EtOAc (2×) and the organic extracts were dried over magnesium sulfate, filtered, and concentrated to provide (5-bromo-3-chloro-pyrazin-2-yl)-hydrazine as a light yellow solid. MS (M+H+)=224.2.
Name
product
Quantity
512 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
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8 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine
Reactant of Route 2
1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine
Reactant of Route 3
1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine
Reactant of Route 4
Reactant of Route 4
1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine
Reactant of Route 5
1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine
Reactant of Route 6
1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine

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